REACTION_CXSMILES
|
[OH:1][C:2]1[CH:12]=[CH:11][C:5]([CH:6]=[CH:7][C:8]([OH:10])=[O:9])=[CH:4][CH:3]=1.[CH3:13]O.S(=O)(=O)(O)O>>[OH:1][C:2]1[CH:3]=[CH:4][C:5]([CH:6]=[CH:7][C:8]([O:10][CH3:13])=[O:9])=[CH:11][CH:12]=1
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=CC(=O)O)C=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 250 mL round bottom flask fitted with a reflux condenser and a nitrogen inlet tube
|
Type
|
TEMPERATURE
|
Details
|
The reaction vessel was heated at 75°-80° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
the resulting solution was diluted with 150 mL
|
Type
|
DISTILLATION
|
Details
|
distilled water
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with sat. NaHCO3 solution
|
Type
|
CUSTOM
|
Details
|
recrystallized from EtOH/water
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=CC(=O)OC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.8 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 77.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:12]=[CH:11][C:5]([CH:6]=[CH:7][C:8]([OH:10])=[O:9])=[CH:4][CH:3]=1.[CH3:13]O.S(=O)(=O)(O)O>>[OH:1][C:2]1[CH:3]=[CH:4][C:5]([CH:6]=[CH:7][C:8]([O:10][CH3:13])=[O:9])=[CH:11][CH:12]=1
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=CC(=O)O)C=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 250 mL round bottom flask fitted with a reflux condenser and a nitrogen inlet tube
|
Type
|
TEMPERATURE
|
Details
|
The reaction vessel was heated at 75°-80° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
the resulting solution was diluted with 150 mL
|
Type
|
DISTILLATION
|
Details
|
distilled water
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with sat. NaHCO3 solution
|
Type
|
CUSTOM
|
Details
|
recrystallized from EtOH/water
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=CC(=O)OC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.8 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 77.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:12]=[CH:11][C:5]([CH:6]=[CH:7][C:8]([OH:10])=[O:9])=[CH:4][CH:3]=1.[CH3:13]O.S(=O)(=O)(O)O>>[OH:1][C:2]1[CH:3]=[CH:4][C:5]([CH:6]=[CH:7][C:8]([O:10][CH3:13])=[O:9])=[CH:11][CH:12]=1
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=CC(=O)O)C=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 250 mL round bottom flask fitted with a reflux condenser and a nitrogen inlet tube
|
Type
|
TEMPERATURE
|
Details
|
The reaction vessel was heated at 75°-80° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
the resulting solution was diluted with 150 mL
|
Type
|
DISTILLATION
|
Details
|
distilled water
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with sat. NaHCO3 solution
|
Type
|
CUSTOM
|
Details
|
recrystallized from EtOH/water
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=CC(=O)OC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.8 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 77.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |